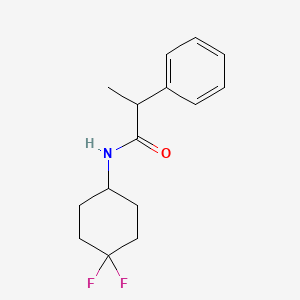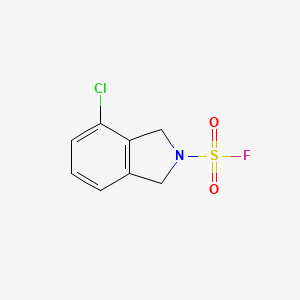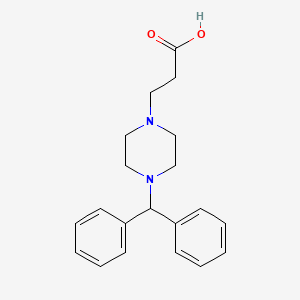![molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3](/img/structure/B2358556.png)
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate: is a chemical compound with the molecular formula C13H20N2O3. It is a derivative of carbamic acid and is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamates with different functional groups.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is used as a protecting group for amino acids and peptides. It helps in preventing unwanted reactions at the amino group during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other bioactive compounds .
Medicine: In medicinal chemistry, it is used in the development of new therapeutic agents. The compound’s ability to protect amino groups makes it valuable in the synthesis of complex drug molecules .
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a useful intermediate in industrial processes .
作用機序
The mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule .
Molecular Targets and Pathways: The compound primarily targets amino groups in organic molecules. It interacts with these groups to form stable carbamate derivatives, which can be deprotected under mild conditions to regenerate the free amino group .
類似化合物との比較
- tert-Butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate
- tert-Butyl N-[(4-amino-4-methoxyphenyl)methyl]carbamate
- tert-Butyl N-[(4-amino-5-methoxyphenyl)methyl]carbamate
Uniqueness: tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is unique due to its specific substitution pattern on the aromatic ring. The position of the methoxy group at the 2-position relative to the amino group provides distinct reactivity and properties compared to other isomers .
特性
IUPAC Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACZDKCAOMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,4-dimethylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2358473.png)
![3-Cyclopropyl-6-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2358474.png)



![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2358482.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)


![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2358490.png)


![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
